molecular formula C21H19BrN2O4S B297379 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

カタログ番号 B297379
分子量: 475.4 g/mol
InChIキー: TWWOIRYLFNOIST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide selectively inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that activate immune cells, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. This, in turn, can reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. The compound has also been shown to decrease the infiltration of immune cells into inflamed tissues. These effects are consistent with the inhibition of TYK2 and suggest that N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has potential as a treatment for autoimmune diseases.

実験室実験の利点と制限

One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide is its selectivity for TYK2, which reduces the potential for off-target effects. The compound has also shown good pharmacokinetic properties in preclinical studies, suggesting that it may be suitable for oral administration. However, as with any experimental compound, there are limitations to its use in lab experiments, including the need for appropriate controls and careful interpretation of the results.

将来の方向性

There are several potential future directions for the development of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide. One possibility is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the role of TYK2 in other diseases, such as cancer and infectious diseases. Additionally, the development of more selective inhibitors of TYK2 may lead to improved therapeutic options for autoimmune diseases.

合成法

The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(4-phenoxyphenyl)glycinamide to form the intermediate product. This is followed by the reaction of the intermediate with a suitable amine to yield the final product.

科学的研究の応用

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. Inhibition of TYK2 has been suggested as a potential therapeutic strategy for the treatment of autoimmune diseases.

特性

分子式

C21H19BrN2O4S

分子量

475.4 g/mol

IUPAC名

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

InChIキー

TWWOIRYLFNOIST-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

正規SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。